molecular formula C9H6F2N2O2 B2766276 2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 2248385-19-3

2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2766276
CAS No.: 2248385-19-3
M. Wt: 212.156
InChI Key: DIUUFLUTYXUQMS-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a difluoromethyl group at the 2-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. For instance, the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione in acetic acid leads to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the difluoromethyl group or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the position and nature of substituents.

    Difluoromethylated Pyrazoles: These compounds have a difluoromethyl group but may lack the carboxylic acid functionality.

Uniqueness: 2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid is unique due to the combination of its difluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

2-(difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-8(11)7-3-6-2-1-5(9(14)15)4-13(6)12-7/h1-4,8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUUFLUTYXUQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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